7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one
Brand Name: Vulcanchem
CAS No.: 164716-95-4
VCID: VC8080249
InChI: InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3
SMILES: CC1(C2CC=CC2C1=O)C
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol

7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one

CAS No.: 164716-95-4

Cat. No.: VC8080249

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one - 164716-95-4

Specification

CAS No. 164716-95-4
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one
Standard InChI InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3
Standard InChI Key MUTKXJPAGVDIFD-UHFFFAOYSA-N
SMILES CC1(C2CC=CC2C1=O)C
Canonical SMILES CC1(C2CC=CC2C1=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one consists of a bicyclo[3.2.0]heptane system, where the bicyclic framework comprises a three-membered ring fused to a four-membered ring. The ketone group at position 6 and the double bond between positions 3 and 4 create an α,β-unsaturated carbonyl system, which influences its electronic and reactivity profiles. The two methyl groups at position 7 introduce steric hindrance, affecting conformational dynamics .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₀H₁₄O
Molecular weight150.22 g/mol
XLogP32.1
Hydrogen bond acceptors1
Rotatable bonds0
Topological polar surface17.1 Ų

Spectroscopic Signatures

The compound’s IR spectrum reveals a strong carbonyl stretch at ~1,765 cm⁻¹, consistent with the enone system . NMR data (¹H and ¹³C) further corroborate the structure:

  • ¹H NMR (CDCl₃): δ 4.47 (br s, 1H, H-3), 3.61 (ddd, 1H, H-5), 2.55 (ddd, 1H, H-1), and two singlets at δ 1.29 and 1.17 (6H, 2×CH₃) .

  • ¹³C NMR (CDCl₃): δ 209.5 (C=O), 134.2 (C-3), 126.8 (C-4), and 27.1/22.4 (CH₃ groups) .

Synthesis and Enantioselective Resolution

Chemical Synthesis

The racemic form of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one is synthesized via Diels-Alder cycloaddition of 2-methylfuran with dimethylacetylenedicarboxylate, followed by decarboxylation and methylation . Key steps include:

  • Cycloaddition: Formation of the bicyclic skeleton under thermal conditions.

  • Decarboxylation: Removal of ester groups using acidic conditions.

  • Methylation: Introduction of methyl groups via Grignard reagents.

Biocatalytic Resolution

The fungus Mortierella ramanniana selectively reduces the ketone to produce enantiomerically enriched alcohols. In one study, incubation with the fungus yielded (6S)-endo-alcohol with 89% enantiomeric excess (ee), while the remaining ketone retained 72% ee . This substrate-specific reduction highlights the enzyme’s utility in asymmetric synthesis.

Table 2: Enzymatic Reduction Outcomes

EnzymeProductee (%)Yield (%)
Mortierella ramanniana(6S)-endo-alcohol8945
3α,20β-Hydroxysteroid dehydrogenase(6R)-exo-alcohol7838

Photochemical and Thermal Reactivity

Photolysis Pathways

UV irradiation of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one in aprotic solvents induces Norrish Type I cleavage, generating a diradical intermediate that rearranges into lactones or acetals. For example:

  • In benzene: 65% yield of γ-lactone (4) via ketene intermediacy .

  • In methanol: 42% yield of methyl acetal (3) through trapping by the solvent .

Thermal Rearrangements

Heating the compound above 150°C promotes retro-Diels-Alder reactions, yielding cyclopentadiene and dimethylcyclopentenone derivatives. These products serve as dienes in subsequent cycloadditions, enabling iterative synthesis of polycyclic systems .

Applications in Natural Product Synthesis

Eldanolide Synthesis

The lactone derivative of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one is a key intermediate in the synthesis of (+)-eldanolide, a pheromone of the African sugarcane borer. Photochemical ring expansion of the lactone provides the γ,δ-unsaturated ester required for the final coupling step .

Chiral Auxiliaries

Enantiopure forms of the compound are employed as chiral templates for prostaglandin and steroid synthesis. The rigid bicyclic framework directs stereoselective alkylation and epoxidation reactions .

Computational and Experimental Insights

Conformational Analysis

DFT calculations reveal that the boat conformation of the four-membered ring minimizes steric clashes between the methyl groups and the enone system. This conformation also stabilizes the transition state during enzymatic reductions .

Solvent Effects

Polar solvents (e.g., DMSO) increase the compound’s reactivity in Michael additions due to enhanced enolate stabilization. In contrast, nonpolar solvents favor sigmatropic shifts during thermolysis .

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